N,N-diethyl-4-fluoro-3-nitrobenzamide
Overview
Description
N,N-diethyl-4-fluoro-3-nitrobenzamide: is an organic compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a benzamide core, along with two ethyl groups attached to the nitrogen atom. This compound is typically found in the form of a white to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-fluoro-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the 3-position, forming 4-fluoro-3-nitroaniline.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N,N-diethyl-4-fluoro-3-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, appropriate solvents (e.g., ethanol).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products:
Reduction: N,N-diethyl-4-fluoro-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid and diethylamine.
Scientific Research Applications
Chemistry: N,N-diethyl-4-fluoro-3-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying substitution and reduction reactions .
Biology and Medicine: In biological research, this compound can be used to study the effects of nitro and fluoro substituents on biological activity. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating functionalized materials with specific properties .
Mechanism of Action
The mechanism of action of N,N-diethyl-4-fluoro-3-nitrobenzamide is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets. The diethylamide moiety can enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes .
Comparison with Similar Compounds
4-fluoro-3-nitrobenzamide: Lacks the diethyl groups, making it less lipophilic and potentially less reactive in certain biological contexts.
N,N-diethyl-3-fluoro-4-nitrobenzamide: Similar structure but with different positioning of the nitro and fluoro groups, which can affect its reactivity and applications.
Uniqueness: N,N-diethyl-4-fluoro-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of the nitro, fluoro, and diethylamide groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N,N-diethyl-4-fluoro-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-3-13(4-2)11(15)8-5-6-9(12)10(7-8)14(16)17/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVFZPHNDANYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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